dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate
Overview
Description
dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate is an organophosphorus compound widely used in organometallic chemistry. This compound is known for its role as a ligand, which means it can form complexes with metal ions. It is a colorless crystalline solid that is soluble in organic solvents such as ether and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate can be synthesized through the reaction of 1,3-bis(dicyclohexylphosphino)propane with tetrafluoroboric acid. The reaction typically involves the following steps:
- Dissolving 1,3-bis(dicyclohexylphosphino)propane in an appropriate solvent.
- Adding tetrafluoroboric acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolating the product by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions
dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligands are replaced by other ligands.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and other nucleophiles are used.
Coupling Reactions: Palladium or nickel catalysts are often employed along with appropriate bases and solvents
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coupling Reactions: Coupled organic products depending on the specific reaction
Scientific Research Applications
dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes and in various catalytic processes.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate involves its ability to act as a ligand and form complexes with metal ions. The bulky nature of the dicyclohexylphosphino groups provides steric hindrance, which prevents unwanted side reactions and leads to higher yields and selectivity in catalytic processes. The compound interacts with metal centers through its phosphorus atoms, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(dicyclohexylphosphino)ethane
- 1,3-Bis(diphenylphosphino)propane
- Ethylenebis(diphenylphosphine)
- 1,4-Bis(dicyclohexylphosphino)butane
Uniqueness
dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate is unique due to its specific steric and electronic properties, which make it highly effective in various catalytic processes. Its ability to form stable complexes with a wide range of metal ions and its high selectivity in reactions set it apart from other similar compounds .
Properties
IUPAC Name |
dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50P2.2BF4/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*2-1(3,4)5/h24-27H,1-23H2;;/q;2*-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZAIJGNZUQTAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)P(CCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50B2F8P2-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747937 | |
Record name | dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002345-50-7 | |
Record name | dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane;ditetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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